4-Cyano-2,3-difluorobenzoic acid
Overview
Description
4-Cyano-2,3-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 4-Cyano-2,3-difluorobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the compound would be involved in the formation of new carbon–carbon bonds .
Pharmacokinetics
Its molecular weight is 18311 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,3-difluorobenzoic acid typically involves the introduction of cyano and difluoro groups onto a benzoic acid scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with a suitable oxidizing agent to introduce the carboxylic acid group. For instance, periodic acid and chromium(VI) oxide in acetonitrile can be used to achieve this transformation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide and periodic acid in acetonitrile.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide.
Major Products:
Oxidation: Further oxidized benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2,3-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Comparison with Similar Compounds
2,3-Difluorobenzoic acid: Lacks the cyano group, making it less reactive in certain transformations.
4-Cyano-2-fluorobenzoic acid: Contains only one fluorine atom, which may affect its reactivity and applications.
2,4-Difluorobenzoic acid: Different substitution pattern, leading to distinct chemical properties.
Uniqueness: 4-Cyano-2,3-difluorobenzoic acid is unique due to the combination of cyano and difluoro groups, which impart specific reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-cyano-2,3-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAVLRNWDQDQPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731304 | |
Record name | 4-Cyano-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033997-04-4 | |
Record name | 4-Cyano-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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